![molecular formula C17H15N3O2 B2487978 2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione CAS No. 95496-91-6](/img/structure/B2487978.png)
2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione
Overview
Description
The compound “2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione” is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It has a linear formula of C17H15N3O2 and a molecular weight of 293.328 .
Synthesis Analysis
Isoindolines, including this compound, are synthesized using various methods . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . These compounds are derived from analogs of important biogenic amines .Chemical Reactions Analysis
Isoindolines are known for their diverse chemical reactivity . The synthesis process of isoindolines is complex, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .Physical And Chemical Properties Analysis
The compound has a linear formula of C17H15N3O2 and a molecular weight of 293.328 . No additional physical or chemical properties were found in the search results.Scientific Research Applications
Antimicrobial Activity
2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione and its metal complexes with cobalt(II) and nickel(II) ions have demonstrated significant antimicrobial activity. This was studied using agar-well diffusion method, comparing the efficacy to standard drugs (Sabastiyan & Suvaikin, 2012).
Fluorescent Properties
A derivative of 2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione was synthesized and its fluorescent properties were investigated. The study examined the effects of concentration, pH, and solvent on the compound's fluorescent properties (Zhengneng, 2012).
Sensor Ability
A novel derivative was synthesized and characterized for its sensor ability. The photophysical characteristics were analyzed in organic solvents, and the influence of pH and different metal ions on the fluorescent intensity of the compound was studied (Staneva, Angelova & Grabchev, 2020).
Mesogenic Schiff Bases
Isoindoline-1,3-dione based mesogenic Schiff bases were synthesized, and their molecular structures and thermal behavior were studied. These compounds displayed enantiotropic liquid crystalline behavior with Nematic texture (Dubey et al., 2018).
pH-Sensing Application
Pyrimidine-phthalimide derivatives of 2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione were synthesized and characterized. These compounds showed potential as colorimetric pH sensors and logic gates, demonstrating dramatic color changes when protonated at the nitrogen atoms (Yan et al., 2017).
Antiviral Activity
The antiviral action of a derivative of 2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione was studied against herpes simplex virus type 2 and adenovirus type 5. The compound showed virucidal activity against HSV-2 (GARCIA GANCEDO et al., 2005).
Synthesis and Corrosion Inhibition
Aza-pseudopeptides containing 2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione were synthesized and tested as corrosion inhibitors for mild steel in acidic environments. The compounds were efficient corrosion inhibitors, and their interaction with steel surface obeyed Langmuir isotherm (Chadli et al., 2017).
Electroluminescent Applications
Novel compounds with potential application in organic light-emitting devices were synthesized and investigated. Their photophysical properties in solution and in polymer films were explored (Dobrikov, Dobrikov & Aleksandrova, 2011).
Antitumor Activity
Compounds synthesized from 2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione demonstrated significant antitumor activity in vitro. The potency varied based on the position of substitution on the anthracene nucleus (Sami et al., 1995).
Docking Study and Anticancer Activity
The synthesis of a compound based on 2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione, its crystal structure, and anticancer activity against human hepatomas cell line were investigated. The compound exhibited significant anticancer activity (Reja et al., 2021).
Safety And Hazards
Future Directions
Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . They have proven to be important intermediates for the synthesis of new drugs with different applications . The development of sustainable and environmentally friendly synthesis approaches is gaining traction, adding further depth to the synthetic repertoire .
properties
IUPAC Name |
2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-19(2)13-9-7-12(8-10-13)11-18-20-16(21)14-5-3-4-6-15(14)17(20)22/h3-11H,1-2H3/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPQHWSMWINUKC-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324792 | |
Record name | 2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811727 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione | |
CAS RN |
95496-91-6 | |
Record name | 2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((4-DIMETHYLAMINO-BENZYLIDENE)-AMINO)-ISOINDOLE-1,3-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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